molecular formula C12H9NOS B11889702 2-Methylnaphtho[1,2-d]thiazol-5-ol CAS No. 43205-00-1

2-Methylnaphtho[1,2-d]thiazol-5-ol

Cat. No.: B11889702
CAS No.: 43205-00-1
M. Wt: 215.27 g/mol
InChI Key: XSPCDMNJYXCPDR-UHFFFAOYSA-N
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Description

2-Methylnaphtho[1,2-d]thiazol-5-ol is an organic compound with the molecular formula C12H9NOS. It is a derivative of naphthothiazole, characterized by the presence of a methyl group at the 2-position and a hydroxyl group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphtho[1,2-d]thiazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminonaphthalene with carbon disulfide and methyl iodide, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphtho[1,2-d]thiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-Methylnaphtho[1,2-d]thiazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-β-naphthothiazole
  • 2-Methylnaphtho[1,2-d]thiazole

Uniqueness

2-Methylnaphtho[1,2-d]thiazol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

CAS No.

43205-00-1

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

2-methylbenzo[e][1,3]benzothiazol-5-ol

InChI

InChI=1S/C12H9NOS/c1-7-13-12-9-5-3-2-4-8(9)10(14)6-11(12)15-7/h2-6,14H,1H3

InChI Key

XSPCDMNJYXCPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=CC=CC=C32)O

Origin of Product

United States

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